molecular formula C10H11NO3S B1621901 2-(4-acetamidophenyl)sulfanylacetic Acid CAS No. 3406-74-4

2-(4-acetamidophenyl)sulfanylacetic Acid

Cat. No.: B1621901
CAS No.: 3406-74-4
M. Wt: 225.27 g/mol
InChI Key: CLURNAHOBWGZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetamidophenyl)sulfanylacetic acid (CAS: Not explicitly listed in evidence; synonyms include MLS000760605, AC1MX8L4 ) is a sulfur-containing acetic acid derivative with a 4-acetamidophenyl substituent. Its molecular formula is C₁₀H₁₁NO₃S (calculated from structural analogs in and ), featuring a sulfanyl (thioether) linkage. This compound is implicated in metabolic pathways, particularly as a metabolite of acetaminophen-related compounds in liver and bacterial models .

Properties

CAS No.

3406-74-4

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(4-acetamidophenyl)sulfanylacetic acid

InChI

InChI=1S/C10H11NO3S/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

CLURNAHOBWGZHV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)SCC(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfanyl vs. Sulfonamido Derivatives
  • 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid (CAS: MFCD00172800) :

    • Structural Difference : Replaces the sulfanyl group with a sulfonamido (-SO₂NH-) moiety and adds a chlorine substituent.
    • Impact : Increased acidity due to the electron-withdrawing sulfonamido group, enhancing solubility in polar solvents.
    • Applications : Likely used in sulfonamide-based drug development (e.g., antimicrobials).
  • 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS: 117309-49-6) : Structural Difference: Fluorine substituent and sulfonyl group instead of sulfanyl. Impact: Higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Heterocyclic Analogues
  • 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives :
    • Structural Difference : Incorporates a 1,3,4-oxadiazole ring.
    • Impact : Enhanced antimicrobial activity (e.g., against S. aureus with MIC 63 µg/mL).
    • Key Feature : The oxadiazole ring improves π-π stacking interactions with bacterial targets.

Substituent Variations

Halogen-Substituted Analogues
  • 2-(4-Fluorophenyl)sulfanylacetic acid (CAS: 332-51-4) :
    • Molecular Formula : C₈H₇FO₂S.
    • Key Difference : Fluorine at the para position instead of acetamido.
    • Impact : Reduced hydrogen-bonding capacity compared to the acetamido group, leading to lower solubility but higher lipid permeability.
Alkyl Chain Modifications
  • 2-(4-Octylphenyl)acetic acid (CAS: 64570-28-1) :
    • Molecular Formula : C₁₆H₂₄O₂.
    • Key Difference : Long alkyl chain replaces the sulfanyl-acetamidophenyl group.
    • Impact : Increased hydrophobicity, making it suitable for lipid-based formulations.

Pharmacokinetic and Drug-Likeness Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors H-Bond Acceptors Lipinski Violations
2-(4-Acetamidophenyl)sulfanylacetic acid 225.26 1.2 2 5 0
2-(4-Fluorophenyl)sulfanylacetic acid 186.20 1.8 1 3 0
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 325.78 2.5 2 5 0
2-(4-Acetamidophenyl)acetamide 178.20 0.9 2 3 0
  • Sulfonamido derivatives (e.g., ) exhibit higher molecular weights and LogP values, favoring prolonged plasma half-life.

Metabolic Role

  • This compound is identified as a metabolite in acetaminophen detoxification pathways, alongside S-CH3-APAP-S and N-(4-hydroxy-3-((2-oxoethyl)thio)phenyl)acetamide . Its formation suggests involvement in glutathione-dependent conjugation, critical for reducing hepatotoxicity.

Antimicrobial Activity

  • While the parent compound lacks direct antimicrobial data, its oxadiazole-containing derivative shows potent activity against S. aureus . The sulfanyl group may facilitate membrane penetration, enhancing efficacy.

Drug Development Potential

  • Nitric Oxide-Releasing Derivatives: Analogues like 5-(N-(4-acetamidophenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic acid demonstrate how the acetamidophenyl scaffold can be modified for targeted NO release, useful in cardiovascular therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.